molecular formula C22H32O3 B3026293 (4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid CAS No. 90780-46-4

(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid

Cat. No.: B3026293
CAS No.: 90780-46-4
M. Wt: 344.5 g/mol
InChI Key: DTRUULZFBQUZPD-OAKYPOHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22-Hydroxy Docosahexaenoic Acid, commonly known as 22-HDHA, is an oxidation product of docosahexaenoic acid. Docosahexaenoic acid is a long-chain polyunsaturated fatty acid that is a crucial component of the human brain, retina, and other vital organs. 22-Hydroxy Docosahexaenoic Acid is formed in vitro upon incubation of rat liver microsomes with docosahexaenoic acid and NADPH, and also by the human cytochrome P450 isoform CYP4F3B .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of (4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid is the central nervous system (CNS) . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS . It also acts as a ligand for the Retinoid X receptor (RXR) .

Mode of Action

This compound interacts with its targets by preventing LPS-induced dendritic cell maturation , characterized by a lack of proinflammatory cytokine production . It also improves the nitroso-redox balance and reduces VEGF-mediated angiogenic signaling in microvascular endothelial cells .

Biochemical Pathways

The compound affects the phosphatidylinositol pathway . Phosphatidylinositols are important lipids, both as a key membrane constituent and as a participant in essential metabolic processes, both directly and via a number of metabolites .

Pharmacokinetics

It is known to be soluble in ethanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound has a major anti-inflammatory role . It inhibits Aβ1-42 fibrillation and toxicity in vitro . It also prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the state of the compound, as it is a major species at pH 7.3 . Other factors such as temperature, presence of other compounds, and the specific characteristics of the biological system where it is present can also influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 22-Hydroxy Docosahexaenoic Acid is synthesized through the oxidation of docosahexaenoic acid. In vitro, this process involves the incubation of rat liver microsomes with docosahexaenoic acid and NADPH. The human cytochrome P450 isoform CYP4F3B also facilitates the formation of 22-Hydroxy Docosahexaenoic Acid in BTI-TN-5B1-4 microsomes .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods of 22-Hydroxy Docosahexaenoic Acid. Most of the production is carried out in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions: 22-Hydroxy Docosahexaenoic Acid primarily undergoes oxidation reactions. The compound is an oxidation product of docosahexaenoic acid, indicating that it is formed through the addition of oxygen atoms to docosahexaenoic acid .

Common Reagents and Conditions: The common reagents used in the synthesis of 22-Hydroxy Docosahexaenoic Acid include docosahexaenoic acid, NADPH, and liver microsomes. The reaction conditions typically involve incubation at physiological temperatures .

Major Products: The major product formed from the oxidation of docosahexaenoic acid is 22-Hydroxy Docosahexaenoic Acid itself .

Comparison with Similar Compounds

22-Hydroxy Docosahexaenoic Acid is part of a family of specialized pro-resolving mediators derived from docosahexaenoic acid. Similar compounds include:

The uniqueness of 22-Hydroxy Docosahexaenoic Acid lies in its specific formation pathway and its distinct role in neuroprotection and wound healing .

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h2-5,8-11,14-17,23H,1,6-7,12-13,18-21H2,(H,24,25)/b4-2-,5-3-,10-8-,11-9-,16-14-,17-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRUULZFBQUZPD-OAKYPOHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=CCC=CCC=CCC=CCC=CCC=CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid
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(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid
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(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid
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(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid
Reactant of Route 5
(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid
Reactant of Route 6
(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid

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